Heterocyclic Scaffold Identity: 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Structural Isomer Differentiation
The target compound contains a 1,3-oxazole ring (oxygen and nitrogen separated by one carbon), whereas its closest commercially available analog—N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide—features a 1,2-oxazole (isoxazole) ring with adjacent oxygen and nitrogen atoms. This regioisomeric difference alters hydrogen-bond acceptor/donor geometry: the 1,3-oxazole presents the endocyclic nitrogen at the 3-position relative to the 4-carboxamide, while the isoxazole positions its nitrogen at the 2-position [1]. The TPSA differs by 29.1 Ų (93.5 Ų for target vs. 64.4 Ų for isoxazole analog), a magnitude known to influence oral bioavailability prediction thresholds [1]. Molecular weight differs by 43.02 g/mol (335.74 vs. 292.72) [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and molecular scaffold identity |
|---|---|
| Target Compound Data | TPSA = 93.5 Ų; 1,3-oxazole core; MW = 335.74 g/mol |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide (CHEBI:92570): TPSA = 64.4 Ų; 1,2-oxazole (isoxazole) core; MW = 292.72 g/mol |
| Quantified Difference | ΔTPSA = +29.1 Ų (+45.2%); ΔMW = +43.02 g/mol (+14.7%) |
| Conditions | Computed physicochemical properties from PubChem and Hit2Lead/ChemBridge databases |
Why This Matters
For screening campaigns where target engagement depends on specific hydrogen-bonding vectors or where CNS penetration is desired (TPSA < 90 Ų often preferred), the oxazole vs. isoxazole scaffold choice constitutes a non-interchangeable pharmacophore decision.
- [1] PubChem. N-(5-chloro-2-methoxyphenyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide. Compound Summary CID 56765147. National Center for Biotechnology Information. View Source
